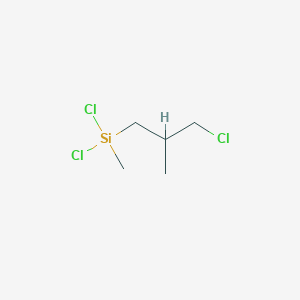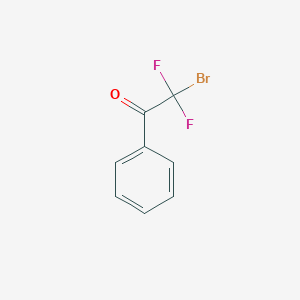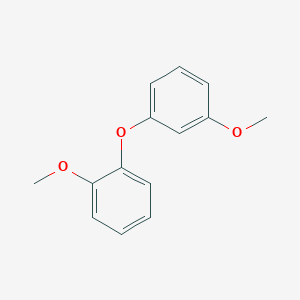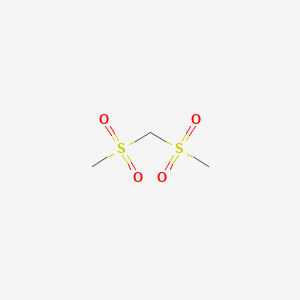
Silano, dicloro(3-cloro-2-metilpropil)metil-
Descripción general
Descripción
Silane, dichloro(3-chloro-2-methylpropyl)methyl- is a chemical compound with the molecular formula C5H11Cl3Si. It is also known by its systematic name, 3-chloroisobutylmethyldichlorosilane . This compound is part of the organosilicon family, which includes compounds containing silicon-carbon bonds. It is commonly used as an intermediate in the synthesis of various silicon-based materials and chemicals.
Aplicaciones Científicas De Investigación
Silane, dichloro(3-chloro-2-methylpropyl)methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, dichloro(3-chloro-2-methylpropyl)methyl- can be synthesized through the reaction of 3-chloro-2-methylpropyl chloride with methyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups .
Industrial Production Methods
In industrial settings, the production of silane, dichloro(3-chloro-2-methylpropyl)methyl- involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Silane, dichloro(3-chloro-2-methylpropyl)methyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silanes using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Reduction: Lithium aluminium hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Reduction: Silanes and corresponding by-products.
Mecanismo De Acción
The mechanism of action of silane, dichloro(3-chloro-2-methylpropyl)methyl- involves its reactivity with nucleophiles and its ability to form stable silicon-carbon bonds. The compound can modify surfaces by forming a covalent bond with hydroxyl groups on substrates, leading to the formation of a siloxane layer. This property is particularly useful in creating hydrophobic surfaces and enhancing the adhesion of coatings .
Comparación Con Compuestos Similares
Similar Compounds
- Methyltrichlorosilane (CH3SiCl3)
- Dimethyldichlorosilane ((CH3)2SiCl2)
- Trimethylsilyl chloride ((CH3)3SiCl)
Uniqueness
Silane, dichloro(3-chloro-2-methylpropyl)methyl- is unique due to its specific structure, which includes a 3-chloro-2-methylpropyl group. This structural feature imparts distinct reactivity and properties compared to other chlorosilanes. For instance, its ability to form stable siloxane bonds makes it particularly valuable in surface modification applications .
Propiedades
IUPAC Name |
dichloro-(3-chloro-2-methylpropyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl3Si/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISLJAYCUUJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862721 | |
| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1628-11-1 | |
| Record name | Dichloro(3-chloro-2-methylpropyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(3-chloro-2-methylpropyl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE](/img/structure/B157139.png)










![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)


